molecular formula C14H11ClFNO B2422902 4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol CAS No. 1224019-00-4

4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol

Cat. No.: B2422902
CAS No.: 1224019-00-4
M. Wt: 263.7
InChI Key: WADGOOJVZJKKBA-CAOOACKPSA-N
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Description

The compound “4-chloro-2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol” is a chemical compound with the molecular formula C14H11ClFNO. It has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da .


Synthesis Analysis

This compound was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . A solution of hydrated metal (II) chloride in hot methanol was added dropwise to a solution of the Schiff base ligand in hot methanol .


Molecular Structure Analysis

The molecular structure of this compound includes a phenol group, a chloro group, a fluoro group, and a methyl group . The exact structure would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

The compound has been used to form complexes with Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) ions . The metal complexes formed had the general formulae [M (L) 2 (H 2 O) 2], where L is the Schiff base ligand and M is the metal ion .


Physical and Chemical Properties Analysis

The compound has an average mass of 245.704 Da and a monoisotopic mass of 245.060745 Da . More detailed physical and chemical properties would require specific experimental measurements.

Scientific Research Applications

Molecular Docking and Fluorescence Studies

The compound has been involved in the study of Schiff base organic compounds, showcasing intriguing properties. The experimental studies reveal that these compounds exhibit significant fluorescence behavior, making them potentially useful for fluorescence applications. The molecular geometry and theoretical electronic absorption spectra have been explored through computational methods like Hartree–Fock (HF) and density functional theory (DFT). Notably, the predicted nonlinear optical properties of these compounds are higher than those of urea, suggesting potential applications in nonlinear optics. Additionally, molecular docking studies were performed to understand the interactions with carbonic anhydrase II enzyme, hinting at potential biomedical applications (Kusmariya & Mishra, 2015).

Structural and Thermal Analysis of Metal Complexes

The compound forms the basis for complex formation with metals like copper(II) and oxido-vanadium(IV). These complexes exhibit certain geometric structures and have been subjected to thermal analysis. Such studies are crucial for understanding the stability and decomposition patterns of the complexes, which could be relevant in material science and coordination chemistry (Takjoo et al., 2013).

Oxidative Polycondensation and Stability Studies

In a notable study, the oxidative polycondensation reaction conditions of a similar compound were analyzed. The findings reveal substantial yield percentages and provide insights into the molecular weight distributions of the resulting oligomers. These oligomers exhibit improved stability against thermo-oxidative decomposition compared to their monomer counterparts, which is significant for polymer science and material stability applications (Kaya & Gül, 2004).

Antibacterial and Antioxidant Activities

The compound is also a part of studies exploring the antibacterial and antioxidant properties of certain Schiff bases. These studies assess the efficacy against various bacterial strains and also evaluate the antioxidant capacities, providing a foundation for potential applications in pharmaceuticals and bioactive material development (Oloyede-Akinsulere et al., 2018).

Future Directions

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity against certain bacteria . The results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand . This suggests potential future directions in the development of antibacterial agents.

Properties

IUPAC Name

4-chloro-2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO/c1-9-6-12(3-4-13(9)16)17-8-10-7-11(15)2-5-14(10)18/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADGOOJVZJKKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=CC2=C(C=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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